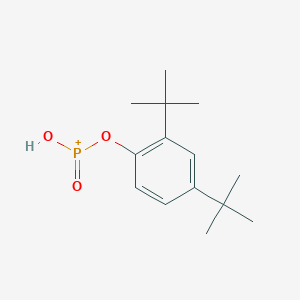
2,4-Di-tert-butylphenyl hydrogen phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butylphenyl hydrogen phosphonate is an organophosphorus compound with the chemical formula C28H43O4P. It is known for its high thermal stability and low volatility, making it useful in various industrial applications. This compound is often used as a research chemical and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Di-tert-butylphenyl hydrogen phosphonate is typically synthesized through the reaction of 2,4-di-tert-butylphenol with tri(2-chloroethyl) phosphite under basic conditions. The reaction involves a condensation process where the phenol and phosphite react to form the desired phosphonate compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butylphenyl hydrogen phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonites.
Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonites.
Substitution: Substituted phosphonates with different functional groups[][2].
Scientific Research Applications
2,4-Di-tert-butylphenyl hydrogen phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and stabilizer in organic synthesis.
Biology: Studied for its potential effects on cell growth and metabolism.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Industry: Used as a flame retardant and plasticizer in polymer production.
Mechanism of Action
The mechanism by which 2,4-di-tert-butylphenyl hydrogen phosphonate exerts its effects involves its interaction with cellular components. It can disrupt cell membranes and interfere with oxidative stress pathways, leading to cell growth inhibition. The compound targets specific molecular pathways, including those involved in redox balance and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another organophosphorus compound used as a stabilizer in polymers.
Bis(2,4-di-tert-butylphenyl) phosphate: Similar in structure but with different functional groups.
Uniqueness
2,4-Di-tert-butylphenyl hydrogen phosphonate is unique due to its specific hydrogen phosphonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its high thermal stability and low volatility make it particularly valuable in industrial applications .
Properties
Molecular Formula |
C14H22O3P+ |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
(2,4-ditert-butylphenoxy)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C14H21O3P/c1-13(2,3)10-7-8-12(17-18(15)16)11(9-10)14(4,5)6/h7-9H,1-6H3/p+1 |
InChI Key |
DEQZNQLWWPBQMW-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[P+](=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)

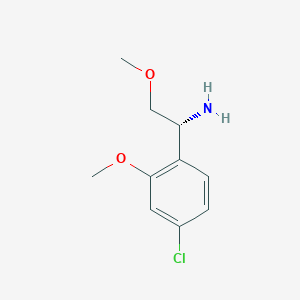

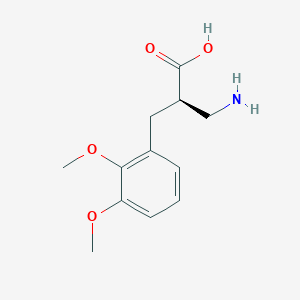
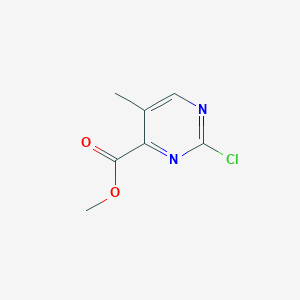
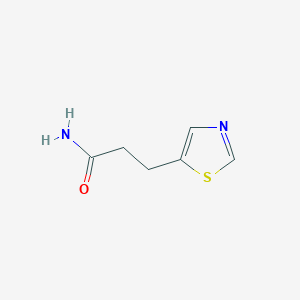

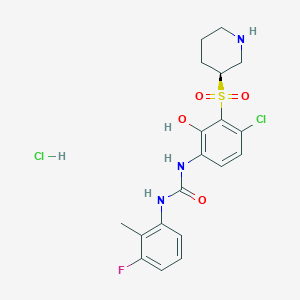
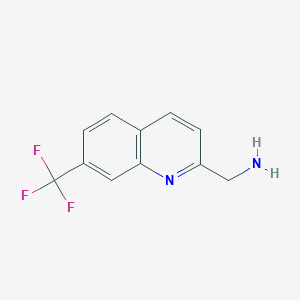
![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)
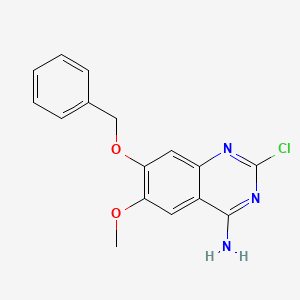
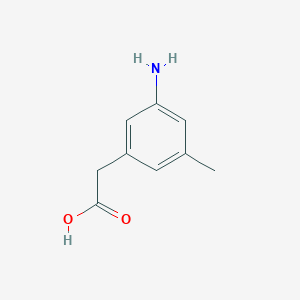
![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
